1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-
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Overview
Description
1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- is an organic compound with the molecular formula C26H22O2 and a molecular weight of 366.45 g/mol . This compound is characterized by two phenyl groups connected by a single bond, with each phenyl group further substituted by a phenoxymethyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- typically involves the reaction of biphenyl with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the phenoxymethyl groups to hydroxymethyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include carboxylic acids, hydroxymethyl derivatives, and substituted biphenyl compounds.
Scientific Research Applications
1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenoxymethyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, and molecular recognition .
Comparison with Similar Compounds
1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- can be compared with similar compounds such as:
4,4’-Bis(chloromethyl)-1,1’-biphenyl: This compound has chloromethyl groups instead of phenoxymethyl groups, making it more reactive in nucleophilic substitution reactions.
4,4’-Di-tert-butylbiphenyl: This compound has tert-butyl groups, which provide steric hindrance and influence its reactivity and solubility.
The uniqueness of 1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- lies in its phenoxymethyl groups, which offer specific reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
63405-62-9 |
---|---|
Molecular Formula |
C26H22O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(phenoxymethyl)-4-[4-(phenoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C26H22O2/c1-3-7-25(8-4-1)27-19-21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-28-26-9-5-2-6-10-26/h1-18H,19-20H2 |
InChI Key |
XYLMFSTYADTPPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CC=C(C=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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